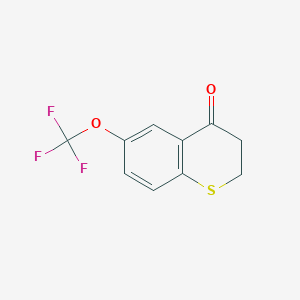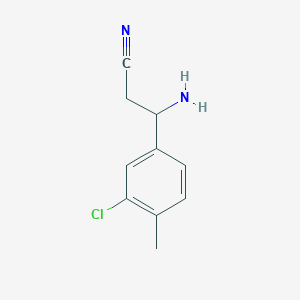
6-(Trifluoromethoxy)thiochroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethoxy)thiochroman-4-one: is a chemical compound with the molecular formula C10H7F3O2S and a molecular weight of 248.22 g/mol . It belongs to the class of thiochromanones, which are sulfur-containing heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of 6-(Trifluoromethoxy)thiochroman-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Trifluoromethoxy)thiochroman-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiochromanones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-(Trifluoromethoxy)thiochroman-4-one serves as a valuable intermediate in the synthesis of various biologically active compounds.
Biology and Medicine: This compound has shown potential as an antileishmanial agent, with derivatives exhibiting significant activity against Leishmania parasites. It also demonstrates low cytotoxicity, making it a promising candidate for further drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a building block for more complex molecules .
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethoxy)thiochroman-4-one involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways. The compound’s structure allows it to bind effectively to these enzymes, disrupting their function and leading to the parasite’s death .
Vergleich Mit ähnlichen Verbindungen
Thiochroman-4-one: Lacks the trifluoromethoxy group but shares the core thiochromanone structure.
Chroman-4-one: Similar structure but contains an oxygen atom instead of sulfur.
Thiochromanone Thiosemicarbazone Analogues: Functionalized at the C-6 position and evaluated as inhibitors of cathepsins.
Uniqueness: 6-(Trifluoromethoxy)thiochroman-4-one stands out due to the presence of the trifluoromethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in various applications compared to its analogues .
Eigenschaften
Molekularformel |
C10H7F3O2S |
|---|---|
Molekulargewicht |
248.22 g/mol |
IUPAC-Name |
6-(trifluoromethoxy)-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C10H7F3O2S/c11-10(12,13)15-6-1-2-9-7(5-6)8(14)3-4-16-9/h1-2,5H,3-4H2 |
InChI-Schlüssel |
JETIWNNXGUTWJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=C(C1=O)C=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B13047035.png)





